![molecular formula C21H22N2O2 B2969084 5-bromo-N-(4-chlorophenyl)-1-propionylindoline-6-sulfonamide CAS No. 1207052-00-3](/img/structure/B2969084.png)
5-bromo-N-(4-chlorophenyl)-1-propionylindoline-6-sulfonamide
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Overview
Description
The compound “5-bromo-N-(4-chlorophenyl)-1-propionylindoline-6-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indoline group (a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring), a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom), and halogen substitutions (bromine and chlorine atoms). These features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline ring system, the sulfonamide group, and the halogen substitutions. The presence of these functional groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromine and chlorine atoms could potentially undergo substitution reactions, and the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the sulfonamide group could affect its solubility, while the aromatic indoline group could influence its stability and reactivity .Scientific Research Applications
Antimicrobial Activity
“5-bromo-N-(4-chlorophenyl)-1-propionylindoline-6-sulfonamide” has potential applications in the development of new antimicrobial agents. Its structural similarity to other bromo-chlorophenyl compounds suggests it could be effective against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of similar compounds have shown promising results in combating microbial resistance, which is a growing concern in medical science .
Anticancer Properties
The compound may also serve as a precursor in the synthesis of molecules with antiproliferative properties. Given the urgent need for novel anticancer drugs, its application in this field is of particular interest. Studies on related molecules have demonstrated activity against cancer cell lines, such as human breast adenocarcinoma (MCF7), suggesting a potential pathway for drug development .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 6-methyl-4-(4-propan-2-ylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-6-8-16(9-7-15)22-19-12-20(21(24)25-4)23-18-10-5-14(3)11-17(18)19/h5-13H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARKPVOAEQZTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)C(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate |
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